![molecular formula C₂₆H₂₆F₃N₅O₃ B130905 N-[2-(1H-1,2,4-三唑-5-基甲基)-3,4-二氢-1H-异喹啉-6-基]-2-[4-(三氟甲基)苯基]苯甲酰胺 CAS No. 186390-48-7](/img/structure/B130905.png)

N-[2-(1H-1,2,4-三唑-5-基甲基)-3,4-二氢-1H-异喹啉-6-基]-2-[4-(三氟甲基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

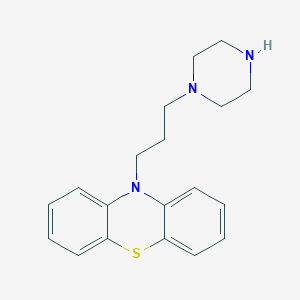

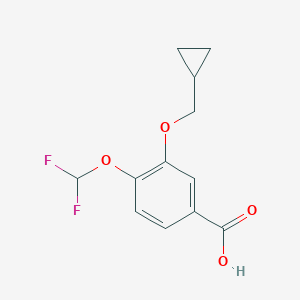

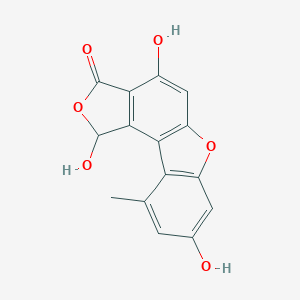

The compound "N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide" is a complex molecule that appears to be related to the class of isoquinoline derivatives. These compounds are of significant interest due to their diverse range of biological activities, which include antimicrobial, anti-inflammatory, and psychotropic effects . The presence of a trifluoromethyl group suggests potential for increased biological activity or metabolic stability, as fluorine atoms can significantly alter the physical and chemical properties of organic molecules .

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, α',α'-disilylated tertiary benzamides have been used as synthons to provide N-benzoyl enamines and isoquinolines through Peterson olefination . Similarly, the synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones has been accomplished using visible light-induced difluoromethylation and trifluoromethylation of N-methacryloyl benzamides . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

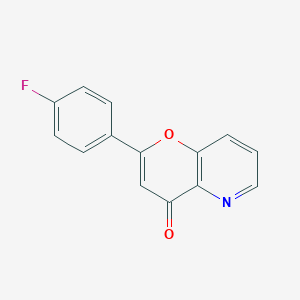

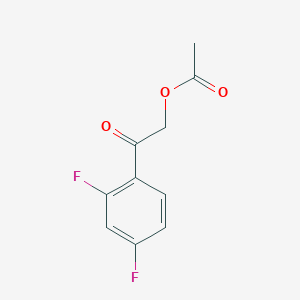

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be elucidated using spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry. A single crystal X-ray study has been reported for a related compound, which helps in determining the conformational features of these molecules . The presence of a 1,2,4-triazole ring in the compound suggests a potential for interactions with biological targets, as this moiety is often seen in pharmacologically active compounds.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. For example, 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines, which are structurally related to isoquinolines, can yield benzoyl derivatives upon oxidation and can react with benzaldehyde to form styryl derivatives . These reactions indicate the reactivity of the benzyl and keto groups in the quinazoline and isoquinoline frameworks, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their structural features. The introduction of fluorine atoms, as seen in the trifluoromethyl group, can enhance the lipophilicity and metabolic stability of these compounds . The presence of a triazole ring can also affect the molecule's hydrogen bonding capability and pKa, potentially impacting its solubility and distribution within biological systems. The psychotropic, anti-inflammatory, and cytotoxic activities of similar compounds have been linked to their structural characteristics and physicochemical parameters .

科学研究应用

-

Medicinal and Pharmaceutical Chemistry

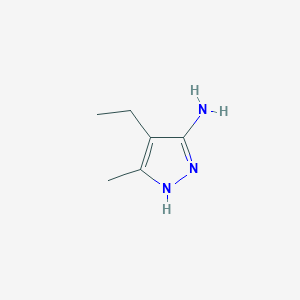

- Compounds containing a triazole group exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

- A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .

- Triazole compounds have an important application value in various fields, such as agrochemistry and material chemistry .

- Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV .

-

Anticancer Agents

-

Cytotoxic Evaluation

- A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .

- In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC 50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin .

-

Synthesis Methods

- Triazole compounds, including 1,2,4-triazole, are significant heterocycles that exhibit broad biological activities .

- They have important application value in various fields, such as agrochemistry and material chemistry .

- Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

-

Antifungal Agents

- Drugs with a triazole structure, such as Itraconazole, Fluconazole, and Voriconazole, are commonly used antifungals in clinical application .

- Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis .

- Rizatriptan has been incorporated into drug candidates as antimigraine agents .

-

Cytotoxic Evaluation

未来方向

属性

IUPAC Name |

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDIAFXQKOHFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B130827.png)

![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B130835.png)

![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)

![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)